molecular formula C3HClF4O B3039555 2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE CAS No. 1186-54-5

2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE

Cat. No.: B3039555
CAS No.: 1186-54-5
M. Wt: 164.48 g/mol
InChI Key: GMRSPMMMBKHFKU-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanoyl chloride is a fluorinated organic compound with the molecular formula C3H2ClF4O. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals, particularly in the production of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoropropanoyl chloride typically involves the chlorination of 2,3,3,3-tetrafluoropropanoic acid. One common method is the reaction of 2,3,3,3-tetrafluoropropanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C3H2F4O2+SOCl2C3H2ClF4O+SO2+HCl\text{C3H2F4O2} + \text{SOCl2} \rightarrow \text{C3H2ClF4O} + \text{SO2} + \text{HCl} C3H2F4O2+SOCl2→C3H2ClF4O+SO2+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoropropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound reacts with water to form 2,3,3,3-tetrafluoropropanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,3,3,3-tetrafluoropropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Produces substituted derivatives such as amides, esters, and thioesters.

    Hydrolysis: Yields 2,3,3,3-tetrafluoropropanoic acid.

    Reduction: Forms 2,3,3,3-tetrafluoropropanol.

Scientific Research Applications

2,3,3,3-Tetrafluoropropanoyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of fluorinated organic compounds.

    Biology: In the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoropropanoyl chloride involves its reactivity with nucleophiles due to the electron-withdrawing effect of the fluorine atoms. This effect makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
  • 3,3,3-Trifluoropropionyl chloride
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Uniqueness

2,3,3,3-Tetrafluoropropanoyl chloride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2,3,3,3-tetrafluoropropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSPMMMBKHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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